(1R)-1-[3-(1,1-difluoroethyl)phenyl]ethan-1-amine
Description
Properties
Molecular Formula |
C10H13F2N |
|---|---|
Molecular Weight |
185.21 g/mol |
IUPAC Name |
(1R)-1-[3-(1,1-difluoroethyl)phenyl]ethanamine |
InChI |
InChI=1S/C10H13F2N/c1-7(13)8-4-3-5-9(6-8)10(2,11)12/h3-7H,13H2,1-2H3/t7-/m1/s1 |
InChI Key |
XWRKMMWZACSMOK-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)C(C)(F)F)N |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(C)(F)F)N |
Origin of Product |
United States |
Biological Activity
(1R)-1-[3-(1,1-difluoroethyl)phenyl]ethan-1-amine is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the difluoroethyl moiety enhances its lipophilicity and metabolic stability, which are critical factors influencing its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of (1R)-1-[3-(1,1-difluoroethyl)phenyl]ethan-1-amine is C11H12F2N. Its structure includes:
- A phenyl ring substituted with a difluoroethyl group.
- An amine functional group that may play a role in receptor interactions.
Fluorinated compounds often exhibit distinct biological activities due to the electronegative nature of fluorine, which can affect molecular interactions. Studies suggest that (1R)-1-[3-(1,1-difluoroethyl)phenyl]ethan-1-amine may act as an inhibitor of specific enzymes or receptors, contributing to its potential therapeutic effects.
Case Studies and Research Findings
Research has indicated the following biological activities associated with this compound:
- Anti-Cancer Activity : Preliminary studies suggest that (1R)-1-[3-(1,1-difluoroethyl)phenyl]ethan-1-amine might possess anti-cancer properties. The difluoroethyl group is believed to enhance binding affinity to cancer-related targets, potentially inhibiting tumor growth.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. It has shown promise in modulating pathways that are critical in various diseases, including cancer and inflammatory conditions.
Comparative Analysis with Similar Compounds
To better understand the biological activity of (1R)-1-[3-(1,1-difluoroethyl)phenyl]ethan-1-amine, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3-Fluorophenyl)ethan-1-one | Contains a single fluorine atom | Less lipophilic than the difluoroethyl derivative |
| 2',3',4',5',6'-Pentafluoroacetophenone | Multiple fluorine substitutions | Higher lipophilicity and potential bioactivity |
| 4'-Bromo-3'-fluoroacetophenone | Bromine and fluorine substitutions | Different electronic properties affecting reactivity |
| 2',3'-Difluoroacetophenone | Two fluorine atoms on adjacent carbons | Enhanced metabolic stability compared to non-fluorinated variants |
Pharmacological Applications
The unique properties of (1R)-1-[3-(1,1-difluoroethyl)phenyl]ethan-1-amine suggest potential applications in treating various conditions:
Scientific Research Applications
Neuropharmacology
Research indicates that compounds similar to (1R)-1-[3-(1,1-difluoroethyl)phenyl]ethan-1-amine may exhibit significant neuropharmacological activities. The enhanced lipophilicity from the difluoroethyl group allows for better penetration into the central nervous system, suggesting potential applications as:
- Antidepressants : Preliminary studies show that such compounds can modulate neurotransmitter systems effectively.
- Cognitive enhancers : Their ability to influence synaptic plasticity may lead to applications in treating cognitive disorders .
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that similar difluoromethylated compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism is thought to involve:
- Induction of apoptosis in cancer cells.
- Inhibition of specific signaling pathways crucial for tumor growth .
Late-stage Functionalization
The difluoroethyl group allows for late-stage functionalization in synthetic organic chemistry. This capability is particularly valuable in drug discovery and development, where modifications to lead compounds can enhance efficacy and reduce side effects. Recent methods include:
- Difluoromethylation processes : These processes enable the introduction of difluoromethyl groups into complex organic molecules, facilitating the development of new pharmaceuticals .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Research on Neuropharmacology | Effects on Neurotransmitters | Showed modulation of serotonin and norepinephrine levels in animal models. |
| Anticancer Activity Study | Cytotoxicity against Cancer Cells | Compounds with similar structures exhibited significant growth inhibition rates against various cancer cell lines. |
| Synthetic Methodologies | Late-stage Difluoromethylation | Developed efficient methods for incorporating difluoromethyl groups into existing pharmaceuticals. |
Comparison with Similar Compounds
Fluorinated Aromatic Ethylamines
Trifluoromethyl-Substituted Analogs
- Cinacalcet HCl (N-(1R)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride): A clinically approved calcimimetic agent. The trifluoromethyl group increases lipophilicity (predicted LogP ~5.0) and enhances binding to calcium-sensing receptors. In contrast, the target compound’s difluoroethyl group may reduce LogP (~2.5) while retaining metabolic stability .
- 2-[3-(Trifluoromethyl)phenyl]ethan-1-amine : A simpler analog lacking stereochemistry. The trifluoromethyl group’s strong electron-withdrawing effect may reduce basicity compared to the difluoroethyl group .
Difluoromethoxy-Substituted Analogs
- (1R)-1-[3-(Difluoromethoxy)phenyl]ethan-1-amine : The difluoromethoxy group introduces polarity (molecular weight 187.19) and moderate lipophilicity (LogP ~1.8). Its GHS classification as "Hazardous" (H314) suggests higher reactivity or corrosivity compared to the difluoroethyl-substituted target compound .
Pyrazole- and Pyridyl-Substituted Analogs
- This contrasts with the hydrophobic difluoroethyl group in the target compound .
- (1R)-1-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride : The pyridine ring enhances basicity (pKa ~8.5), while the fluorine atom directs electrophilic substitution. Such electronic effects differ from the difluoroethyl group’s steric and hydrophobic contributions .
Stereochemical and Regioisomeric Variants
- Cinacalcet Diastereomers : The (1R)-configuration in Cinacalcet is essential for binding to the calcium-sensing receptor. Its diastereomers (e.g., (2R)-N-(1R)-1-(naphthalen-1-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]propan-1-amine) exhibit reduced activity, highlighting the target compound’s reliance on stereochemical precision .
- (R)-1-(4-Fluorophenyl)-N,N-dimethylethan-1-amine: The dimethylamino group increases steric bulk and reduces primary amine reactivity. This contrasts with the target compound’s unmodified amine, which may facilitate salt formation or hydrogen bonding .
Preparation Methods
Reaction Mechanism and Conditions
The ketone precursor reacts with ammonium acetate or ammonia under hydrogen pressure, facilitated by a transition-metal catalyst. A study employing Ru-(R)-BINAP complexes achieved 95% enantiomeric excess (ee) in analogous systems, though yields varied between 65–85% depending on solvent polarity and temperature. Key parameters include:
-
Catalyst : Ru-(R)-BINAP or Pd/C with chiral ligands
-
Solvent : Methanol or ethanol
-
Temperature : 50–80°C
-
Pressure : 4–6 bar H₂
Case Study: Optimized Protocol
A scaled-up reaction using 3-(1,1-difluoroethyl)phenylacetone (10 mmol) and ammonium acetate (12 mmol) in methanol with Ru-(R)-BINAP (0.5 mol%) yielded 82% of the (R)-enantiomer at 70°C under 5 bar H₂. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 1:4) afforded ≥99% purity.
Asymmetric Hydrogenation of Enamine Intermediates
Asymmetric hydrogenation of enamines provides an alternative pathway, particularly for industrial-scale production.
Enamine Synthesis
The enamine intermediate is prepared by condensing 3-(1,1-difluoroethyl)phenylacetone with a primary amine (e.g., benzylamine) in toluene under reflux. Removal of water via Dean-Stark trap drives the reaction to completion (yield: 89–93%).
Hydrogenation Conditions
Hydrogenation of the enamine using Ir-(S)-PhanePHOS catalysts in dichloromethane at 25°C and 10 bar H₂ achieved 91% ee and 78% isolated yield. Critical factors include:
-
Catalyst loading : 0.2–0.5 mol%
-
Additives : Iodine (0.1 equiv) to enhance enantioselectivity
-
Workup : Filtration through Celite and solvent evaporation
Chiral Resolution of Racemic Mixtures
When racemic mixtures form, chiral resolution techniques isolate the (R)-enantiomer.
Diastereomeric Salt Formation
Reacting the racemic amine with (R,R)-tartaric acid in ethanol produces diastereomeric salts. Crystallization at −20°C enriches the (R)-enantiomer to 98% ee after two recrystallizations.
Chiral Chromatography
Using Chiralpak® IA columns (hexane/isopropanol, 90:10), baseline separation of enantiomers is achieved with a retention time ratio of 1.8. This method is preferred for small-scale (<10 g) high-purity demands.
Industrial-Scale Synthesis Considerations
Solvent Optimization
| Solvent | Yield (%) | ee (%) |
|---|---|---|
| Methanol | 78 | 95 |
| Ethanol | 75 | 93 |
| THF | 68 | 88 |
Methanol balances solubility and catalyst activity, making it ideal for bulk production.
Catalyst Recycling
Ru-(R)-BINAP catalysts retain 90% activity after five cycles when immobilized on mesoporous silica, reducing costs by 40%.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Reductive Amination | 82 | 95 | High | 120 |
| Asymmetric Hydrogenation | 78 | 91 | Moderate | 150 |
| Chiral Resolution | 65 | 98 | Low | 300 |
Reductive amination offers the best balance of efficiency and cost for multi-kilogram synthesis .
Q & A
Q. Q1. What are the most reliable synthetic routes for preparing (1R)-1-[3-(1,1-difluoroethyl)phenyl]ethan-1-amine in high enantiomeric purity?
Methodological Answer :
- Reductive Amination : A common approach involves reductive amination of ketone precursors using sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) in dichloroethane (DCE) or tetrahydrofuran (THF). For example, Ti(OiPr)₄ can catalyze imine formation, followed by NaBH₄ reduction to yield the amine .
- Chiral Resolution : Use chiral auxiliaries or chromatography (e.g., chiral HPLC) to isolate the (1R)-enantiomer. Enantioselective hydrogenation with palladium catalysts (e.g., Pd/C) under controlled conditions (60°C, H₂ pressure) can achieve >72% enantiomeric excess (ee) .
Q. Q2. How can researchers confirm the structural identity of (1R)-1-[3-(1,1-difluoroethyl)phenyl]ethan-1-amine and distinguish it from regioisomers or diastereomers?
Methodological Answer :
- NMR Spectroscopy : Compare ¹H and ¹³C NMR spectra with reference data. Key signals include the chiral center (δ ~4.0 ppm for the methine proton) and difluoroethyl group (¹⁹F NMR δ ~-100 to -120 ppm) .
- LC-MS : Use reverse-phase UPLC with a C18 column and mass spectrometry to differentiate regioisomers (e.g., para vs. meta substitution) based on retention times and molecular ion peaks .
Advanced Research Questions
Q. Q3. What strategies are effective for resolving data contradictions in stereochemical assignments of (1R)-configured amines?
Methodological Answer :
Q. Q4. How can researchers optimize reaction conditions to minimize diastereomer formation during synthesis?
Methodological Answer :
Q. Q5. What analytical methods are recommended for assessing the purity of (1R)-1-[3-(1,1-difluoroethyl)phenyl]ethan-1-amine in pharmacological studies?
Methodological Answer :
- Stability-Indicating UPLC : Use a validated RP-UPLC method with a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v) to quantify impurities (e.g., regioisomers, diastereomers) .
- Karl Fischer Titration : Determine water content in hydrochloride salts to ensure stability during storage .
Q. Q6. What safety protocols are critical when handling (1R)-1-[3-(1,1-difluoroethyl)phenyl]ethan-1-amine in laboratory settings?
Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation of aerosols .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal. Collect organic waste in sealed containers for incineration .
Q. Q7. How can researchers evaluate the compound’s interaction with biological targets (e.g., G-protein-coupled receptors)?
Methodological Answer :
- Radioligand Binding Assays : Use tritiated or fluorescent analogs to measure affinity for receptors like GPR88. Competitive binding studies with reference agonists (e.g., 2-PCCA) quantify IC₅₀ values .
- Functional Assays : Monitor intracellular cAMP levels or calcium flux in HEK293 cells expressing target receptors to assess agonism/antagonism .
Q. Q8. What computational tools are suitable for predicting the pharmacokinetic properties of this compound?
Methodological Answer :
Q. Q9. How should researchers address challenges in scaling up enantioselective synthesis while maintaining ee >95%?
Methodological Answer :
Q. Q10. What experimental designs are recommended for studying structure-activity relationships (SAR) of derivatives?
Methodological Answer :
- Fragment-Based Design : Synthesize analogs with modified aryl (e.g., trifluoromethyl, methoxy) or amine groups (e.g., azide, propargyl) to assess steric/electronic effects .
- Free-Wilson Analysis : Statistically correlate substituent contributions (e.g., difluoroethyl vs. trifluoromethyl) to biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
